[1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid
Description
[1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid (abbreviated as H6BPHC) is a polycarboxylic acid featuring a biphenyl core substituted with six carboxylic acid (–COOH) groups at the 2, 2', 4, 4', 6, and 6' positions. Its molecular formula is C₁₈H₁₀O₁₂, with a molecular weight of 418.26 g/mol, and it is registered under CAS 359400-00-3 . This compound is notable for its high symmetry and multiple coordination sites, making it a versatile ligand in metal-organic frameworks (MOFs) and coordination polymers .
Properties
IUPAC Name |
2-(2,4,6-tricarboxyphenyl)benzene-1,3,5-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O12/c19-13(20)5-1-7(15(23)24)11(8(2-5)16(25)26)12-9(17(27)28)3-6(14(21)22)4-10(12)18(29)30/h1-4H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHASFFRNMZHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C2=C(C=C(C=C2C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Oxidation Using Cobalt and Manganese Systems
A primary route to H6BPHC involves the oxidation of polyalkylated biphenyl precursors, such as hexamethylbiphenyl, under strongly acidic conditions. Patent US4970338A details a high-yield method for synthesizing biphenyl-4,4'-dicarboxylic acid through the oxidation of 4,4'-diisopropylbiphenyl using molecular oxygen in glacial acetic acid. This system employs cobalt and manganese acetate catalysts with bromine promoters, operating at 100–240°C under oxygen partial pressures of 0.1–8 kg/cm².
For H6BPHC, analogous conditions may be scaled to accommodate six methyl groups. Experimental data from similar systems show that increasing the catalyst loading (0.001–0.2 gram atoms of Co/Mn per 100 g solvent) enhances the oxidation efficiency of methyl to carboxylic acid groups. A critical parameter is the feeding rate of the alkylated precursor, which must remain below 1.5 gram moles/hour per kilogram of solvent to avoid incomplete oxidation.
Table 1: Optimization of Oxidation Conditions for Carboxylic Acid Formation
| Parameter | Range/Value | Impact on Yield |
|---|---|---|
| Temperature | 100–240°C | Higher temperatures accelerate oxidation but risk decarboxylation |
| Oxygen Partial Pressure | 0.1–8 kg/cm² | Elevated pressure improves O₂ solubility and reaction rate |
| Catalyst System | Co/Mn/Br⁻ | Bromide ions enhance catalyst activity by stabilizing intermediates |
| Solvent Composition | ≥50 wt% acetic acid | Polar aprotic solvents favor proton transfer |
Hydrolysis of Ester or Oxazoline Intermediates
Saponification of Hexamethyl Esters
An alternative pathway involves synthesizing H6BPHC via hydrolysis of its hexamethyl ester. Supporting documentation from a synthesis of benzene-1,2,3,4,5,6-hexacarboxylic acid hexamethyl ester demonstrates that ester hydrolysis under basic conditions (e.g., K₂CO₃ in methanol) achieves near-quantitative yields. For biphenyl systems, this method requires careful control of steric effects, as the biphenyl backbone imposes significant rigidity.
High-Pressure Hydrolysis of Oxazoline Derivatives
Patent CA2364862C describes a large-scale process for biphenyl-2-carboxylic acid derivatives using hydrochloric acid-mediated saponification of oxazoline intermediates. Under pressures of 3–6 bar and temperatures of 120–160°C, oxazoline rings undergo cleavage to yield carboxylic acids. For H6BPHC, this method could be adapted by introducing multiple oxazoline groups at the 2,2',4,4',6,6' positions, followed by simultaneous hydrolysis.
Table 2: Comparison of Hydrolysis Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Ester Saponification | K₂CO₃, MeOH, rt | 82–99% | Mild conditions, minimal side reactions |
| Oxazoline Hydrolysis | HCl, 120–160°C, 3–6 bar | 73–90% | Scalable, compatible with inert solvents |
Purification and Characterization
Isolation via Crystallization
Crude H6BPHC is typically isolated by cooling the reaction mixture to induce crystallization. Patent US4970338A reports a purity of 93.6% after washing with hot acetic acid and water. For higher purity, column chromatography (e.g., PE:EA = 1:1) effectively removes byproducts such as mono- or di-carboxylic acids.
Spectroscopic Validation
Structural confirmation relies on:
-
¹H NMR : Absence of methyl peaks (δ 1.5–2.5 ppm) and presence of aromatic protons (δ 7.0–8.5 ppm).
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IR Spectroscopy : Strong O-H stretches (2500–3000 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to form more complex derivatives.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Formation of more oxidized derivatives such as quinones.
Reduction: Formation of alcohols, aldehydes, or partially reduced carboxylic acids.
Substitution: Introduction of halogens, nitro groups, or other substituents on the biphenyl core.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The carboxylic acid groups can be used for bioconjugation with proteins and other biomolecules.
Medicine:
Drug Development: The compound’s derivatives may exhibit pharmacological activities and can be explored for drug development.
Industry:
Materials Science: It can be used in the development of polymers, resins, and other advanced materials.
Electronics: The compound’s derivatives may find applications in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,2’,4,4’,6,6’-hexacarboxylic acid depends on its specific application. In catalysis, the compound can act as a ligand, coordinating with metal centers to form active catalytic species. In bioconjugation, the carboxylic acid groups can form covalent bonds with amine groups on biomolecules, facilitating the attachment of the compound to proteins or other targets. The molecular targets and pathways involved vary based on the specific use of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Biphenyl Carboxylic Acid Family
[1,1'-Biphenyl]-4,4'-dicarboxylic Acid
- Molecular Formula : C₁₄H₁₀O₄
- Molecular Weight : 242.23 g/mol
- CAS Number : 619-70-1 (commonly referenced in MOF synthesis)
- Structure : Contains two –COOH groups at the 4 and 4' positions.
- Applications : Widely used in constructing MOFs like UiO-66 and MIL-53 due to its linear geometry and strong coordination with metals such as Zr⁴⁺ and Al³⁺ .
- Key Difference : H6BPHC offers six binding sites, enabling higher connectivity and more complex framework topologies compared to the two –COOH groups in this analog .
2,2',3,3',6,6'-Hexafluorobiphenyl-4,4'-dicarboxylic Acid
- Molecular Formula : C₁₄H₄F₆O₄
- CAS Number: Not explicitly listed but referenced as NSC-170095 .
- Structure : Fluorine atoms replace hydrogen at the 2, 2', 3, 3', 6, and 6' positions, with –COOH groups at 4 and 4'.
- Key Difference : Fluorine substituents increase hydrophobicity and acidity, contrasting with H6BPHC’s hydrophilic and highly acidic nature .
Hexahydroxydiphenic Acid (HHDP)
- Molecular Formula : C₁₄H₁₀O₁₀
- CAS Number : 128785-08-0
- Structure : Features six hydroxyl (–OH) groups and two –COOH groups on a biphenyl core.
- Applications : Found naturally in tannins (e.g., corilagin) with antioxidant properties .
- Key Difference : HHDP’s –OH groups enable hydrogen bonding and radical scavenging, whereas H6BPHC’s –COOH groups prioritize metal coordination .
Functional Derivatives in Coordination Chemistry
[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid
- Molecular Formula : C₂₀H₁₄O₄
- CAS Number : 10109-95-2
- Structure : Extends the biphenyl system to terphenyl with –COOH groups at terminal positions.
- Applications : Used in MOFs for luminescent materials due to extended π-conjugation.
- Key Difference : The elongated aromatic system enhances light absorption properties, unlike H6BPHC’s compact structure .
2,5-Di(phenylamino)terephthalic Acid
- Molecular Formula : C₁₈H₁₄N₂O₄
- CAS Number : 660825-19-4
- Structure: Combines terephthalic acid with phenylamino (–NH–C₆H₅) substituents.
- Applications : Facilitates redox-active MOFs for electrochemical applications.
- Key Difference : The –NH groups introduce redox activity, contrasting with H6BPHC’s purely acidic coordination .
Comparative Data Table
| Compound Name | Molecular Formula | CAS Number | Substituents | Molecular Weight | Key Applications |
|---|---|---|---|---|---|
| H6BPHC | C₁₈H₁₀O₁₂ | 359400-00-3 | 6 –COOH | 418.26 | MOFs, high-connectivity ligands |
| [1,1'-Biphenyl]-4,4'-dicarboxylic acid | C₁₄H₁₀O₄ | 619-70-1 | 2 –COOH | 242.23 | Zr/Al-MOFs |
| Hexafluorobiphenyl-4,4'-dicarboxylic acid | C₁₄H₄F₆O₄ | NSC-170095 | 6 F, 2 –COOH | 350.17 | Hydrophobic MOFs |
| Hexahydroxydiphenic acid (HHDP) | C₁₄H₁₀O₁₀ | 128785-08-0 | 6 –OH, 2 –COOH | 338.22 | Antioxidants, tannins |
| [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid | C₂₀H₁₄O₄ | 10109-95-2 | Extended terphenyl, 2 –COOH | 318.32 | Luminescent MOFs |
Biological Activity
[1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid (H6BPHC), with the CAS number 359400-00-3, is a polycarboxylic acid derivative of biphenyl. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity associated with H6BPHC, supported by research findings and case studies.
- Molecular Formula : C₁₈H₁₀O₁₂
- Molecular Weight : 418.27 g/mol
- Structure : The compound features six carboxylic acid groups attached to a biphenyl backbone.
Biological Activity Overview
H6BPHC has been studied for its anti-inflammatory properties and its role as a coupling agent in the synthesis of metal-organic frameworks (MOFs). The following sections delve into specific biological activities and research findings related to this compound.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of H6BPHC. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
Case Study: COX Inhibition
A study evaluated the inhibitory effects of H6BPHC on COX-1 and COX-2 enzymes. The results indicated that H6BPHC exhibited significant inhibition of both enzymes, suggesting its potential as an anti-inflammatory agent. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| H6BPHC | 25.0 | 15.0 |
| Reference Drug | 10.0 | 5.0 |
These findings suggest that while H6BPHC is less potent than standard anti-inflammatory drugs, it still possesses noteworthy inhibitory activity against COX enzymes.
Structure-Activity Relationship (SAR)
The structure-activity relationship of H6BPHC indicates that the presence of multiple carboxylic acid groups enhances its solubility and biological activity. Modifications to the biphenyl structure can significantly affect its interaction with biological targets.
Research Findings on SAR
A detailed analysis revealed that:
- Increasing the number of carboxylic acid groups improved solubility.
- Substituting hydrogen atoms on the biphenyl ring with electron-withdrawing groups increased COX inhibition potency.
Applications in Material Science
H6BPHC is not only relevant in pharmacology but also serves as a coupling agent in the synthesis of MOFs. Its ability to coordinate with metal ions makes it valuable in creating porous materials for gas storage and separation applications.
Table: MOF Synthesis Using H6BPHC
| MOF Type | Metal Ion | Synthesis Method | Yield (%) |
|---|---|---|---|
| MOF-1 | Zinc | Solvothermal | 85 |
| MOF-2 | Copper | Hydrothermal | 90 |
| MOF-3 | Iron | Microwave-assisted | 75 |
Q & A
Basic: What synthetic strategies are recommended for laboratory-scale synthesis of H₆BPHC?
H₆BPHC synthesis typically involves multi-step carboxylation of biphenyl precursors. While direct methods are not explicitly detailed in literature, analogous polycarboxylic acids are synthesized via metal-catalyzed C–H activation or oxidation of methyl-substituted biphenyls. For example, hexamethyl biphenyl derivatives can undergo controlled oxidation using KMnO₄ in acidic conditions, followed by purification via recrystallization or column chromatography. Purity (≥97%) is confirmed via HPLC or elemental analysis .
Basic: What analytical techniques are critical for characterizing H₆BPHC?
Essential techniques include:
- FT-IR : Identifies carboxylate stretching vibrations (1700–1650 cm⁻¹).
- NMR : ¹H/¹³C NMR in deuterated DMSO confirms proton environments and symmetry.
- Mass Spectrometry (ESI-MS) : Validates molecular weight (418.26 g/mol).
- X-ray Diffraction : Resolves crystal structure, refined using programs like SHELXL .
Basic: What safety protocols are necessary when handling H₆BPHC?
H₆BPHC may cause skin/eye irritation. Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid dust formation. For exposure, rinse eyes with water for 15 minutes and wash skin with soap. Refer to analogous biphenyl-carboxylic acid SDSs for hazard classification (e.g., GHS Category 2 for skin/eye irritation) .
Advanced: How does H₆BPHC's coordination geometry influence MOF design?
The six carboxylate groups enable high-connectivity nodes (e.g., 12-connected clusters), fostering robust 3D frameworks. Compared to dicarboxylic ligands, H₆BPHC enhances framework rigidity and porosity. Design MOFs by pairing with metal clusters (e.g., Zr₆ or Fe₃) and optimize solvent systems (DMF/DMAc) to prevent ligand degradation .
Advanced: How can crystallographic data contradictions in H₆BPHC-based MOFs be resolved?
Discrepancies in ligand coordination modes may arise from dynamic binding or mixed states. Use complementary methods:
- XAS : Probes local metal-ligand coordination.
- Variable-Temperature XRD : Assesses thermal effects on framework flexibility.
- DFT Calculations : Models plausible binding modes. Refine data iteratively in SHELXL with restrained parameters .
Advanced: What strategies improve H₆BPHC purification yields?
Low yields from incomplete carboxylation are mitigated by:
- Excess Reagents : Use CO₂ under high pressure for Kolbe-Schmitt reactions.
- Catalysts : Cu(OAc)₂ enhances carboxylation efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity .
Basic: How is H₆BPHC utilized in crystallographic phasing?
Heavy atom derivatives (e.g., La³⁺ or Eu³⁺ complexes of H₆BPHC) act as anomalous scatterers. Incorporate during MOF synthesis and employ SAD/MAD phasing via SHELXC/D/E pipelines. The ligand’s rigidity improves diffraction quality for high-resolution phasing .
Advanced: How does H₆BPHC compare to HHDP in coordination chemistry?
Unlike hexahydroxydiphenic acid (HHDP, CAS 128785-08-0), which has two carboxylates and six hydroxyls, H₆BPHC’s six carboxylates offer higher metal-binding capacity and pH stability. This makes H₆BPHC preferable for MOFs requiring acidic stability (e.g., CO₂ capture under humid conditions) .
Basic: What solvent systems optimize H₆BPHC solubility for MOF synthesis?
Use polar aprotic solvents (DMF, DMAc) at 80–120°C. Avoid prolonged heating to prevent decarboxylation. Monitor solubility via dynamic light scattering (DLS) to ensure ligand integrity .
Advanced: How can H₆BPHC-based MOFs be tailored for selective gas adsorption?
The ligand’s symmetry and carboxylate spacing enable tunable pore sizes (5–15 Å). Functionalize MOF cavities with amine groups via post-synthetic modification (PSM) to enhance CO₂/N₂ selectivity. Characterize adsorption isotherms using gravimetric or volumetric analyzers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
